molecular formula C10H20O2 B12658252 (E)-1-(1-Ethoxyethoxy)hex-2-ene CAS No. 54484-66-1

(E)-1-(1-Ethoxyethoxy)hex-2-ene

Cat. No.: B12658252
CAS No.: 54484-66-1
M. Wt: 172.26 g/mol
InChI Key: UMAFJFXCURZISP-BQYQJAHWSA-N
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Description

(E)-1-(1-Ethoxyethoxy)hex-2-ene is an organic compound with the molecular formula C10H20O2 It is characterized by the presence of an ethoxyethoxy group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Ethoxyethoxy)hex-2-ene typically involves the reaction of hex-2-en-1-ol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of hex-2-en-1-ol reacts with the ethyl vinyl ether to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Ethoxyethoxy)hex-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(1-Ethoxyethoxy)hex-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(1-Ethoxyethoxy)hex-2-ene involves its interaction with specific molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The double bond in the hexene backbone also plays a crucial role in its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene
  • (2E)-1-[(1R)-1-ethoxyethoxy]hex-2-ene

Uniqueness

(E)-1-(1-Ethoxyethoxy)hex-2-ene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the ethoxyethoxy group and the double bond in the hexene backbone differentiates it from other similar compounds, making it valuable for various applications.

Properties

CAS No.

54484-66-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(E)-1-(1-ethoxyethoxy)hex-2-ene

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h7-8,10H,4-6,9H2,1-3H3/b8-7+

InChI Key

UMAFJFXCURZISP-BQYQJAHWSA-N

Isomeric SMILES

CCC/C=C/COC(C)OCC

Canonical SMILES

CCCC=CCOC(C)OCC

Origin of Product

United States

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